

# Clomethiazole functional outcomes stroke patients

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## Compound Focus: Clomethiazole

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## Functional Outcomes in Clinical Trials

Trial Name / Patient Population	Primary Efficacy Endpoint	Clomethiazole Group	Placebo Group	Result & P-value
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| **CLASS (All Patients)** [1] (n=1360, acute hemispheric stroke) | Barthel Index (BI)  $\geq 60$  at 90 days | 56.1% | 54.8% | Not Significant (P-value not reported) | | **CLASS (TACS Subgroup)** [1] (n=545, large stroke) | Barthel Index (BI)  $\geq 60$  at 90 days | 40.8% | 29.8% | ~11% difference (hypothesis-generating) | | **CLASS-I (TACS Patients)** [2] (n=1198, major ischemic stroke) | Barthel Index (BI)  $\geq 60$  at 90 days | 42% | 46% | Not Significant (OR 0.81; 95% CI 0.62-1.05, P=0.11) | | **CLASS (Hemorrhagic Stroke)** [3] (n=95, intracranial hemorrhage) | Barthel Index (BI)  $\geq 60$  at 90 days | 59.6% | 53.2% | Not Significant (statistical test not reported) |

## Detailed Experimental Protocols

The data in the table above were generated through large-scale, standardized clinical trials. Here are the key methodological details.

## CLASS & CLASS-I Trial Design

The **Clomethiazole** Acute Stroke Study (CLASS) and its follow-up, CLASS-I, were randomized, double-blind, and placebo-controlled trials conducted to evaluate the efficacy and safety of **clomethiazole** [1] [2].

- **Patient Population:** CLASS included patients with a clinical diagnosis of **acute hemispheric stroke within 12 hours of symptom onset** [1]. CLASS-I specifically enrolled patients with **major ischemic stroke (96% classified as TACS) within 12 hours of onset** [2].
- **Treatment Protocol:** Patients received either **clomethiazole or placebo as a 24-hour intravenous infusion**. The initial CLASS trial used a dose of 75 mg/kg [1], while CLASS-I used a modified regimen of 68 mg/kg aiming to achieve a target plasma concentration [4] [2].
- **Primary Outcome Measure:** The primary efficacy endpoint was the **proportion of patients achieving relative functional independence**, defined as a score of  $\geq 60$  on the Barthel Index of activities of daily living, assessed at 90 days post-stroke [1] [2].
- **Secondary Outcomes:** Trials also assessed other scales like the modified Rankin Scale (mRS), National Institutes of Health Stroke Scale (NIHSS), and Scandinavian Stroke Scale, along with mortality and safety profiles [5] [2].

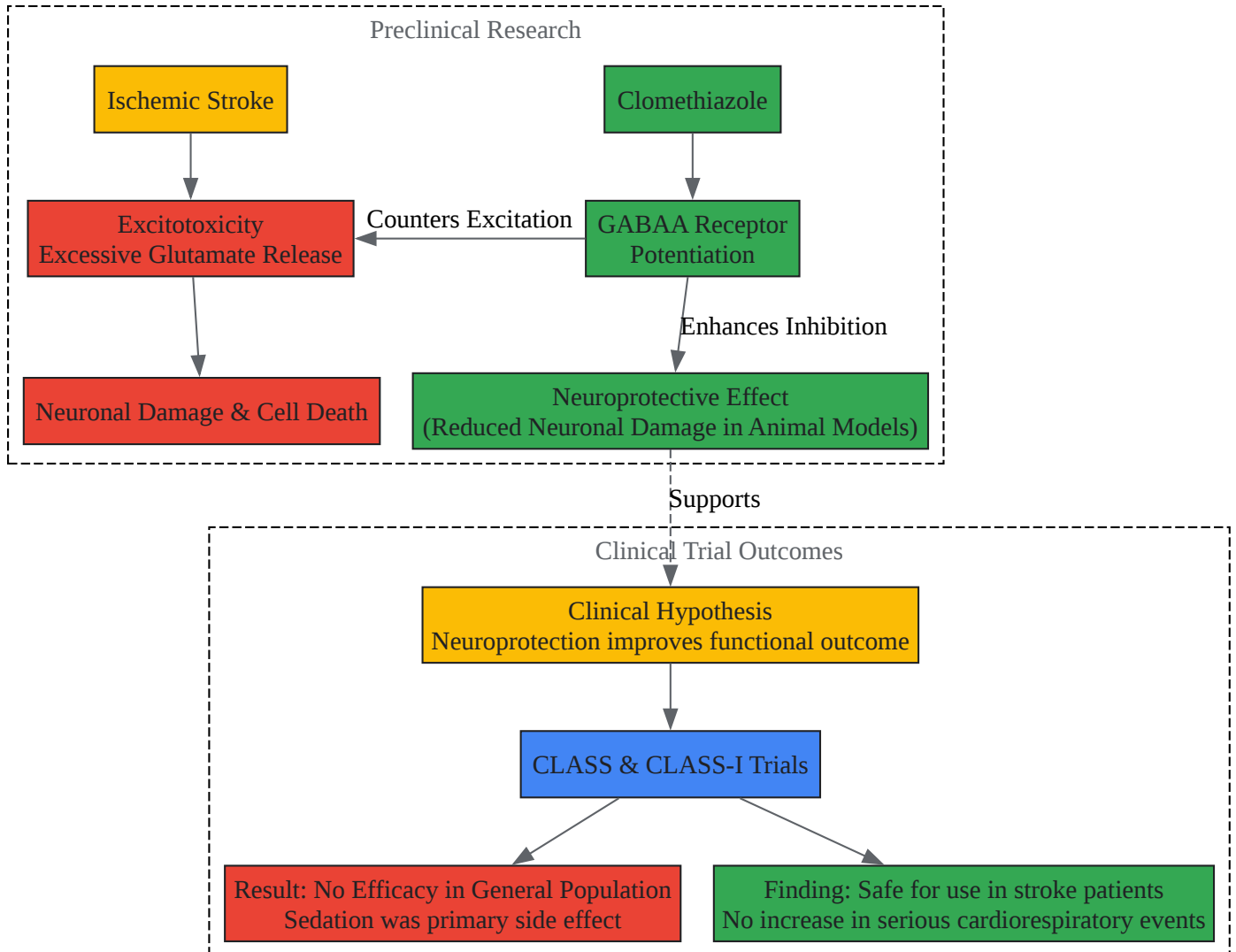
## Safety and Tolerability Monitoring

A key aspect of the protocols was monitoring the safety of administering a sedative drug to acute stroke patients [5] [4].

- **Sedation Scale:** Sedation was monitored throughout the 24-hour infusion period using a **6-point ordinal scale** (1=Fully awake to 6=Does not react to pain) [4].
- **Dose Adjustment:** If a patient became excessively sedated (score of 4 or above), the infusion was stopped and could be resumed at a lower rate once sedation decreased [4].
- **Adverse Events:** All adverse events were recorded, with special attention to respiratory, cardiovascular, and neurological events [5].

## Mechanism of Action and Clinical Translation

The following diagram illustrates the neuroprotective mechanism of **clomethiazole** and its journey from hypothesis to clinical trial outcomes.



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- **GABAergic Neuroprotection: Clomethiazole** is a **GABAA receptor potentiator** [6] [7]. It enhances the effect of the inhibitory neurotransmitter GABA in the brain.
- **Countering Excitotoxicity:** During ischemic stroke, a cascade of events leads to excessive release of glutamate, an excitatory neurotransmitter. This "excitotoxicity" causes calcium influx and ultimately

**neuronal cell death.** By enhancing GABAergic inhibition, **clomethiazole** aimed to counter this excitotoxic process and protect vulnerable neurons in the ischemic penumbra [7].

- **Translation to Clinical Outcomes:** Despite strong preclinical evidence and a clear mechanistic hypothesis, the clinical trials (**CLASS** and **CLASS-I**) ultimately failed to demonstrate a statistically significant improvement in functional outcomes for the overall study populations [1] [2]. The drug's sedative property, while manageable, was a primary side effect and did not translate into the intended functional benefit.

## Key Takeaways for Researchers

- **Efficacy Conclusion: Clomethiazole** is not an effective neuroprotective treatment for improving functional outcomes in the general acute stroke population or in those with major ischemic stroke (TACS) [2].
- **Safety Profile:** The drug was found to be generally safe and well-tolerated in stroke patients, with **sedation** being the most common adverse effect. This sedation did not lead to a significant increase in serious pulmonary or cardiovascular complications [5].
- **Clinical Development Insight:** The **clomethiazole** stroke program highlights the challenge of translating promising neuroprotective mechanisms from animal models to human clinical benefit, a common hurdle in stroke drug development.

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